molecular formula C9H15NO4 B7894753 (1-Acetyl-piperidin-4-yloxy)-acetic acid

(1-Acetyl-piperidin-4-yloxy)-acetic acid

Cat. No.: B7894753
M. Wt: 201.22 g/mol
InChI Key: ZSHLREYRNHPSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Acetyl-piperidin-4-yloxy)-acetic acid: is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.

  • Acetylation: Piperidine undergoes acetylation to form 1-acetyl-piperidine.

  • Esterification: The acetylated piperidine is then reacted with chloroacetic acid to form the final product, this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure quality control and consistency.

  • Catalysts: Various catalysts may be used to improve the yield and efficiency of the reaction, such as acid catalysts for the acetylation step.

Chemical Reactions Analysis

(1-Acetyl-piperidin-4-yloxy)-acetic acid: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms, which may have different chemical properties.

  • Substitution: Substitution reactions can be performed to replace certain functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different derivatives with altered functional groups.

Scientific Research Applications

(1-Acetyl-piperidin-4-yloxy)-acetic acid: has several scientific research applications:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: The compound is used in various industrial applications, including as a building block for the synthesis of other chemicals.

Mechanism of Action

The mechanism by which (1-Acetyl-piperidin-4-yloxy)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

(1-Acetyl-piperidin-4-yloxy)-acetic acid: is compared with other similar compounds to highlight its uniqueness:

  • Piperidine Derivatives: Similar compounds include other piperidine derivatives, which may have different substituents and functional groups.

  • Acetic Acid Derivatives: Other acetic acid derivatives with different substituents can also be compared to understand the unique properties of this compound.

Properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-7(11)10-4-2-8(3-5-10)14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHLREYRNHPSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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